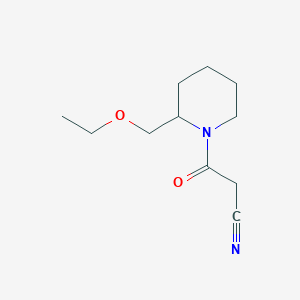

3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Description

Propriétés

IUPAC Name |

3-[2-(ethoxymethyl)piperidin-1-yl]-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-2-15-9-10-5-3-4-8-13(10)11(14)6-7-12/h10H,2-6,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKHYGBCMTWZHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCCN1C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

This guide provides a comprehensive overview of a proposed synthetic pathway for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, a novel piperidine derivative with potential applications in medicinal chemistry and drug development. The piperidine scaffold is a ubiquitous feature in many pharmaceuticals, and the introduction of an ethoxymethyl group at the 2-position, coupled with an N-acylated propanenitrile moiety, presents an interesting substitution pattern for exploring new chemical space. This document is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology based on established chemical principles.

Introduction

Piperidine derivatives are of significant interest in pharmaceutical research due to their prevalence in a wide range of biologically active molecules. The conformational flexibility of the piperidine ring allows it to interact with various biological targets. The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, features a unique combination of a 2-substituted piperidine, an ether linkage, and a cyanoacetamide functionality. This combination of functional groups suggests potential for diverse biological activities.

This guide outlines a four-step synthetic strategy, commencing with the commercially available 2-(hydroxymethyl)piperidine. The synthesis involves protection of the piperidine nitrogen, etherification of the hydroxyl group, deprotection, and a final cyanoacetylation to yield the target molecule. Each step is discussed in detail, with explanations for the choice of reagents and reaction conditions, drawing upon established and reliable organic synthesis protocols.

Synthetic Strategy and Core Principles

The proposed synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a linear sequence designed for efficiency and control over each chemical transformation. The overall strategy is depicted in the workflow diagram below.

Figure 1: Proposed synthetic workflow for 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

The core principles guiding this synthetic approach are:

-

Protection-Deprotection Strategy: The secondary amine of the piperidine ring is more nucleophilic than the hydroxyl group. To selectively achieve O-alkylation, the nitrogen is first protected with a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under the basic conditions of the subsequent etherification and can be readily removed under acidic conditions.[1]

-

Williamson Ether Synthesis: This classic and reliable method is employed for the formation of the ether linkage. It involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent in an SN2 reaction.[2][3]

-

Amide Bond Formation: The final step involves the acylation of the deprotected secondary amine with a suitable cyanoacetylating agent. The reaction between an amine and an ester, such as ethyl cyanoacetate, is a common method for forming amides.[4]

Detailed Experimental Protocols

Part 1: Synthesis of the Intermediate 2-(Ethoxymethyl)piperidine

Step 1.1: N-Boc Protection of 2-(Hydroxymethyl)piperidine

To prevent the secondary amine from reacting in the subsequent etherification step, it is first protected with a Boc group.

Reaction Scheme:

Protocol:

-

In a round-bottom flask, dissolve 2-(hydroxymethyl)piperidine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[1]

-

Add a base, such as triethylamine (1.5 eq.) or sodium bicarbonate (2.0 eq.), to the solution.[1]

-

To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[1]

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N-Boc-2-(hydroxymethyl)piperidine.

| Reagent/Solvent | Molar Ratio/Concentration | Key Function |

| 2-(Hydroxymethyl)piperidine | 1.0 eq. | Starting material |

| Di-tert-butyl dicarbonate | 1.1 eq. | Boc-protecting agent |

| Triethylamine | 1.5 eq. | Base |

| Dichloromethane | 0.1-0.5 M | Solvent |

Table 1: Reagents for N-Boc protection of 2-(hydroxymethyl)piperidine.

Step 1.2: Etherification of N-Boc-2-(hydroxymethyl)piperidine

The hydroxyl group of the N-Boc protected intermediate is then converted to an ethoxy group via a Williamson ether synthesis.

Reaction Scheme: [N-Boc-2-(hydroxymethyl)piperidine] + Ethyl Iodide --(NaH, DMF)--> [N-Boc-2-(ethoxymethyl)piperidine]

[N-Boc-2-(ethoxymethyl)piperidine] --(TFA, DCM)--> [2-(Ethoxymethyl)piperidine]

[2-(Ethoxymethyl)piperidine] + Ethyl Cyanoacetate --(Heat)--> [3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile]

Sources

An In-Depth Technical Guide to 3-(2-(Ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: Synthesis, Properties, and Potential

This guide provides a comprehensive technical overview of the chemical properties, proposed synthesis, and potential applications of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its unique structural combination of a substituted piperidine ring and a reactive β-ketonitrile moiety. The piperidine scaffold is a privileged structure in pharmacology, appearing in numerous approved drugs, while the β-ketonitrile group serves as a versatile synthetic handle for constructing more complex molecular architectures.[1][2][3]

While this specific 2-substituted isomer is not extensively documented in current literature, this guide will leverage established chemical principles and data from closely related analogues to provide a robust and scientifically grounded analysis for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a heterocyclic compound featuring a piperidine ring N-acylated with a cyanoacetyl group and substituted at the C2 position with an ethoxymethyl ether. This unique arrangement of functional groups—amide, nitrile, and ether—dictates its chemical behavior and potential biological activity.

Although no experimental data for this specific isomer is publicly available, its fundamental properties can be reliably predicted. A related isomer, 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, has a documented CAS Number of 2098123-61-4.[4]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | Not assigned | N/A |

| Molecular Formula | C₁₁H₁₈N₂O₂ | (Calculated) |

| Molecular Weight | 210.27 g/mol | (Calculated)[4] |

| IUPAC Name | 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile | (Nomenclature) |

| SMILES | CCOCC1CCCCN1C(=O)CC#N | (Structure) |

| Polar Surface Area | 64.1 Ų | (Predicted) |

| LogP | ~0.8 - 1.2 | (Predicted) |

| Hydrogen Bond Donors | 0 | (Calculated) |

| Hydrogen Bond Acceptors | 4 (2xO, 2xN) | (Calculated) |

Proposed Synthesis and Mechanistic Rationale

The synthesis of the target compound can be logically achieved through a two-stage process involving the preparation of the key intermediate, 2-(ethoxymethyl)piperidine, followed by its acylation with a suitable cyanoacetate derivative.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule occurs at the amide bond, yielding the secondary amine precursor, 2-(ethoxymethyl)piperidine, and an activated cyanoacetic acid derivative, such as ethyl cyanoacetate.

Proposed Synthetic Pathway

The forward synthesis leverages well-established reactions, ensuring a high probability of success. The key is the initial synthesis of the 2-substituted piperidine, which can be accomplished via reduction of the corresponding pyridine precursor.

Detailed Experimental Protocol and Causality

Stage 1: Synthesis of 2-(Ethoxymethyl)piperidine

-

Etherification: To a solution of 2-pyridinemethanol in an anhydrous aprotic solvent (e.g., THF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.

-

Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a sodium alkoxide. This increases the nucleophilicity of the oxygen, preparing it for the subsequent Sₙ2 reaction.

-

-

Allow the mixture to stir for 30 minutes, then add ethyl iodide (EtI, 1.2 eq) dropwise. Let the reaction warm to room temperature and stir for 12-18 hours.

-

Causality: The alkoxide displaces the iodide from ethyl iodide in a classic Williamson ether synthesis to form 2-(ethoxymethyl)pyridine.

-

-

Reduction: The crude 2-(ethoxymethyl)pyridine is dissolved in a suitable solvent like ethanol or acetic acid. A hydrogenation catalyst (e.g., Platinum(IV) oxide (PtO₂) or Rhodium on Carbon (Rh/C)) is added.

-

The mixture is subjected to hydrogen gas (H₂) at elevated pressure (e.g., 50-100 psi) in a Parr shaker or similar hydrogenation apparatus until hydrogen uptake ceases.

-

Causality: Heterogeneous catalytic hydrogenation reduces the aromatic pyridine ring to a saturated piperidine ring. This is a standard and highly efficient method for this transformation.[5]

-

Stage 2: Synthesis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

-

Acylation: Combine 2-(ethoxymethyl)piperidine (1.0 eq) and ethyl cyanoacetate (1.0-1.2 eq) in a suitable solvent such as ethanol.

-

Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

Causality: This reaction is a nucleophilic acyl substitution. The secondary amine of the piperidine is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The ethoxide group of the ester is subsequently eliminated as a leaving group (in the form of ethanol), forming the thermodynamically stable amide bond. Heat is applied to overcome the activation energy of the reaction. While sometimes performed neat, using a solvent like ethanol helps to control the reaction rate.[6][7]

-

-

Purification: Upon completion, the reaction mixture is cooled. The product, if it precipitates, can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.

Self-Validating System: The identity and purity of the final product must be confirmed using standard analytical techniques including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Predicted Spectroscopic Data

The following table outlines the expected spectroscopic signatures for the title compound, which are crucial for its characterization.

Table 2: Predicted Spectroscopic Characterization

| Technique | Predicted Signals and Rationale |

| ¹H NMR | ~3.9-4.2 ppm (m): Protons on the piperidine carbon bearing the ethoxymethyl group (C2-H). ~3.5 ppm (q): Methylene protons of the ethyl group (-O-CH₂-CH₃). ~3.4-3.6 ppm (m): Protons of the methylene group adjacent to the ether oxygen (-CH₂-O-Et). ~3.3-3.5 ppm (t): Methylene protons in the piperidine ring adjacent to the nitrogen (C6-H₂). ~3.9 ppm (s): Singlet for the active methylene protons between the carbonyl and nitrile groups (-C(=O)-CH₂-C≡N).[6] ~1.2-1.8 ppm (m): Multiplets for the remaining piperidine ring protons. ~1.1 ppm (t): Methyl protons of the ethyl group (-O-CH₂-CH₃). |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O) of the amide. ~115-120 ppm: Nitrile carbon (C≡N). ~70-75 ppm: Methylene carbon of the ethoxymethyl group (-CH₂-O-Et). ~65-70 ppm: Methylene carbon of the ethyl group (-O-CH₂-CH₃). ~50-60 ppm: Piperidine carbon adjacent to the ether (C2). ~45-50 ppm: Piperidine carbon adjacent to the nitrogen (C6). ~25-30 ppm: Methylene carbon between carbonyl and nitrile (-CH₂-CN). ~20-30 ppm: Remaining piperidine carbons. ~15 ppm: Methyl carbon of the ethyl group (-CH₃). |

| IR Spectroscopy | ~2250 cm⁻¹: Sharp, medium intensity peak for the C≡N stretch of the nitrile group. ~1650 cm⁻¹: Strong intensity peak for the C=O stretch of the tertiary amide. ~1100 cm⁻¹: C-O-C stretch of the ether linkage. |

Chemical Reactivity and Potential Applications

The bifunctional nature of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile makes it a versatile intermediate for further chemical transformations and a candidate for biological screening.

Reactivity Profile

-

β-Ketonitrile Moiety: The methylene protons situated between the carbonyl and nitrile groups are acidic and can be deprotonated by a suitable base to form a stabilized carbanion. This carbanion can act as a nucleophile in various C-C bond-forming reactions, such as alkylations and aldol-type condensations.[8][9]

-

Nitrile Group: The nitrile functional group can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid or can be reduced to a primary amine.[10]

-

Amide Bond: The amide bond is generally stable but can be cleaved under harsh hydrolytic conditions.

Potential Applications in Drug Discovery

The structural motifs present in this molecule are prevalent in a wide range of pharmacologically active compounds.

-

Scaffold for Bioactive Molecules: Piperidine derivatives are known to exhibit a vast array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[1][11][12] The title compound could serve as a starting point for the synthesis of novel therapeutic agents.

-

Enzyme Inhibition: The β-ketonitrile structure is a known pharmacophore in various enzyme inhibitors. For instance, Tofacitinib, a Janus kinase (JAK) inhibitor, contains a related 3-oxo-3-(piperidin-1-yl)propanenitrile core structure.[13][14] This suggests that the target molecule could be investigated for activity against kinases or other enzyme families.

-

CNS Agents: Many piperidine-containing compounds act on the central nervous system (CNS). Derivatives of 3-substituted piperidines have been explored as potential antidepressant agents.[15] The lipophilicity introduced by the ethoxymethyl group could modulate blood-brain barrier penetration, making this an interesting scaffold for CNS drug discovery.

Conclusion

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a novel chemical entity with significant potential in synthetic and medicinal chemistry. While direct experimental data is scarce, its chemical properties and a viable synthetic route can be confidently predicted based on established principles. The combination of the pharmacologically significant piperidine ring and the versatile β-ketonitrile functional group makes this compound a valuable building block for creating libraries of new molecules for biological screening. This guide provides the foundational knowledge for researchers to synthesize, characterize, and explore the potential of this promising compound.

References

-

IJNRD. (2024, February). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available at: [Link]

-

Al-Warhi, T., et al. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Scientific Reports. Available at: [Link]

-

DUT Open Scholar. Pharmacological screening of synthetic piperidine derivatives. Available at: [Link]

-

RSC Publishing. (2025, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

-

RSC Publishing. (2018, July 30). An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction. Available at: [Link]

-

PubMed. (2001, February 9). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. Available at: [Link]

-

Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

ResearchGate. Piperidine nucleus in the field of drug discovery. Available at: [Link]

-

Journal of Medicinal Chemistry. (1987, January). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Available at: [Link]

-

PubChem. 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. Available at: [Link]

-

PubChem. 1-(Cyanoacetyl)piperidine. Available at: [Link]

-

Cheméo. Chemical Properties of Piperidine, 1-(cyanoacetyl)- (CAS 15029-30-8). Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Available at: [Link]

-

European Journal of Chemistry. (2013, December 31). The chemical reactivity of naphthols and their derivatives toward α‐cyanocinnamonitriles and ethyl. Available at: [Link]

-

PubChemLite. 1-(cyanoacetyl)piperidine (C8H12N2O). Available at: [Link]

-

Sabashi, A., et al. REACTION OF ETHYL CYANOACETATE HITM p-KETOANILIDES. Available at: [Link]

-

NIST WebBook. Piperidine, 1-(cyanoacetyl)-. Available at: [Link]

-

ResearchGate. Reagents and conditions (I) piperidine, ethyl cyanoacetate, reflux, yield. Available at: [Link]

- Google Patents. CN106866583B - A kind of preparation method of two (2- ethoxy) piperazines.

-

ACS Publications. (2006, February 23). A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]

-

Organic Chemistry Portal. Piperidine synthesis. Available at: [Link]

-

Pharmaffiliates. 3-((3R,4R)-4-Methyl-3-(methyl(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Available at: [Link]

-

Pearson. Give an example for each of the following: a. a β-keto nitrile. Available at: [Link]

-

PubChem. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. Available at: [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 4. evitachem.com [evitachem.com]

- 5. mdpi.com [mdpi.com]

- 6. 1-CYANOACETYLPIPERIDINE synthesis - chemicalbook [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. KETONITRIL (142287-55-6) for sale [vulcanchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. openscholar.dut.ac.za [openscholar.dut.ac.za]

- 12. researchgate.net [researchgate.net]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate | C22H28N6O8 | CID 22280329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceutical agents due to its favorable physicochemical properties and versatile synthetic handles.[1] The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, represents a novel functionalized piperidine with potential applications in drug discovery programs. Its precise molecular architecture—the connectivity and spatial arrangement of its atoms—is a critical determinant of its biological activity. This technical guide provides a comprehensive, multi-technique spectroscopic protocol for the unambiguous structural elucidation of this molecule. We will delve into the logic behind the application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. This document is intended for researchers, chemists, and drug development professionals who require a robust and validated methodology for characterizing novel chemical entities.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

The first step in any structural elucidation is to determine the molecular formula. This is most accurately achieved using high-resolution mass spectrometry (HRMS), typically with a soft ionization technique like electrospray ionization (ESI) to minimize fragmentation and ensure the observation of the molecular ion.

Protocol: High-Resolution Mass Spectrometry (ESI-Q-TOF)

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize an ESI-Time-of-Flight (TOF) mass spectrometer.

-

Ionization Mode: Positive ion mode is selected due to the basicity of the piperidine nitrogen, which is readily protonated.[2]

-

Analysis: A full scan is performed to identify the protonated molecule, [M+H]⁺.

For 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, the expected molecular formula is C₁₁H₁₈N₂O₂. The exact mass of the protonated molecule [C₁₁H₁₉N₂O₂]⁺ would be calculated and compared against the observed mass.

-

Expected [M+H]⁺: 211.1441 Da

-

Observed [M+H]⁺: (Hypothetical) 211.1445 Da

The close correlation between the observed and theoretical mass confirms the molecular formula.

Degrees of Unsaturation: The degree of unsaturation (DoU) indicates the total number of rings and/or multiple bonds in a molecule. It is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₁₁H₁₈N₂O₂, DoU = 11 + 1 - (18/2) + (2/2) = 4.

These four degrees of unsaturation must be accounted for in the final structure. We anticipate one ring (the piperidine), one carbonyl group (C=O), and one nitrile group (C≡N, which counts as two degrees of unsaturation). This perfectly matches the calculated DoU of 4.

Functional Group Identification via Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3]

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Analysis: The spectrum is analyzed for characteristic absorption bands.

Table 1: Expected IR Absorption Bands for Key Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) | Rationale for Assignment |

|---|---|---|

| C-H (sp³) | 2950 - 2850 (strong) | Stretching vibrations from the numerous alkyl C-H bonds in the piperidine ring and ethoxy group. |

| Nitrile (C≡N) | 2260 - 2220 (sharp, medium) | The C≡N triple bond stretch is highly characteristic and appears in a relatively uncongested region of the spectrum.[4] |

| Tertiary Amide (C=O) | 1690 - 1630 (strong) | The carbonyl stretch of the amide is typically a very strong absorption. Its position indicates it's part of a tertiary amide system.[5] |

| C-O (Ether) | 1150 - 1085 (strong) | The C-O-C asymmetric stretching vibration from the ethoxymethyl group. |

The presence of these key bands provides strong evidence for the proposed functional groups and corroborates the information derived from the degrees of unsaturation.

The Blueprint: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[6] A combination of 1D and 2D NMR experiments is required for an unambiguous assignment.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

-

Experiments: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides information on the number of different proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃) (Note: As no direct experimental data is published, these are predicted values based on analysis of similar structures.[7][8] The piperidine ring exists in a chair conformation, leading to distinct axial and equatorial protons, which may be broadened or averaged due to ring flipping and nitrogen inversion at room temperature.)

| Position | Structure Fragment | Predicted ¹³C Shift (δ, ppm) | Predicted ¹H Shift (δ, ppm) | Predicted ¹H Multiplicity |

| 1 | -C(O)CH₂ CN | ~25.0 | ~3.50 | s |

| 2 | -C (O)CH₂CN | ~165.0 | - | - |

| 3 | -C(O)CH₂C N | ~115.0 | - | - |

| 4 (C2') | Piperidine CH | ~55.0 | ~4.2-4.5 | m |

| 5 (C3') | Piperidine CH₂ | ~28.0 | ~1.5-1.8 | m |

| 6 (C4') | Piperidine CH₂ | ~24.0 | ~1.5-1.8 | m |

| 7 (C5') | Piperidine CH₂ | ~26.0 | ~1.5-1.8 | m |

| 8 (C6') | Piperidine CH₂ | ~45.0 | ~3.0-3.6 | m |

| 9 | -CH-C H₂-O- | ~75.0 | ~3.4-3.7 | m |

| 10 | -O-C H₂-CH₃ | ~66.0 | ~3.51 | q |

| 11 | -CH₂-C H₃ | ~15.0 | ~1.20 | t |

Two-Dimensional NMR: Connecting the Pieces

2D NMR experiments are essential to establish connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This is crucial for tracing the spin systems within the piperidine ring and the ethyl group. For instance, a clear correlation will be seen between the protons of the ethyl group (position 10) and the methyl group (position 11).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This allows for the definitive assignment of the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are two or three bonds away. It is the key to connecting the distinct structural fragments.

Integrated Structural Confirmation

The final structure is confirmed by integrating the data from all spectroscopic techniques. The HMBC spectrum provides the unambiguous connections.

Key Expected HMBC Correlations:

-

Connecting the Acyl Group to Nitrogen: The methylene protons of the propanenitrile group (Position 1, ~3.50 ppm) will show a strong correlation to the amide carbonyl carbon (Position 2, ~165.0 ppm). These same protons will also show a correlation to the piperidine carbons adjacent to the nitrogen (C2' and C6'), confirming the N-acyl linkage.

-

Confirming the C2' Substituent: The protons on the piperidine C2' carbon (Position 4, ~4.2-4.5 ppm) will show a correlation to the methylene carbon of the ethoxymethyl group (Position 9, ~75.0 ppm). This is the definitive link proving the substituent is at the 2-position and not another position on the ring.

-

Confirming the Ethoxymethyl Group: The methylene protons of the ethoxy group (Position 10, ~3.51 ppm) will show a correlation to the methylene carbon attached to the piperidine ring (Position 9, ~75.0 ppm), confirming the ether linkage.

The combination of these correlations, along with the data from all other experiments, provides irrefutable proof of the structure as 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Visualizing the Elucidation Workflow

Diagrams can simplify complex analytical workflows and relationships.

Workflow Diagram

Caption: Overall workflow for the structural elucidation of the title compound.

Key HMBC Correlations Diagram

Caption: Key 2- and 3-bond HMBC correlations confirming connectivity.

Conclusion

The structural elucidation of a novel chemical entity like 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. While HRMS and FT-IR provide foundational data on molecular formula and functional groups, it is the comprehensive suite of 1D and 2D NMR experiments that delivers the definitive, unambiguous structural blueprint. The workflow and methodologies detailed in this guide represent a robust, field-proven approach to ensure the scientific integrity of data for research, development, and regulatory purposes.

References

-

Optica Publishing Group. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Available at: [Link]

-

Optica Publishing Group. Application of NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part II: Use of 15 N NMR in Drug Formulations. Available at: [Link]

-

ScienceDirect. Piperidine: structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Available at: [Link]

-

ResearchGate. (2019). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Available at: [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

-

Nature. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

-

Appchem. 3-(3-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. Available at: [Link]

-

ACS Publications. (2009). A General and Convenient Catalytic Synthesis of Nitriles from Amides and Silanes. Available at: [Link]

-

FDA.gov. 3-[(4S)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile. Available at: [Link]

-

PubChem. 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. Available at: [Link]

-

PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available at: [Link]

-

PubMed. (2025). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

-

ResearchGate. (2026). Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications. Available at: [Link]

-

Pharmaffiliates. Tofacitinib-impurities. Available at: [Link]

-

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available at: [Link]

-

PubChem. 2-hydroxypropane-1,2,3-tricarboxylicacid;3-[(3S,4S)-4-methyl-3-[methyl({7H-pyrrolo[2,3-d]pyrimidin-4-yl})amino]piperidin-1-yl]-3-oxopropanenitrile. Available at: [Link]

-

ACS Publications. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. Available at: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Der Pharma Chemica. Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida. Available at: [Link]

-

ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Available at: [Link]

-

Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

-

RSC Publishing. (2022). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. Available at: [Link]

Sources

- 1. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. As direct experimental data for this specific molecule is not widely available, this document serves as a predictive and methodological resource. It outlines the expected spectroscopic data based on the analysis of its constituent functional groups and structural analogs. Furthermore, it details the requisite experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility. This guide is intended to be an essential tool for researchers involved in the synthesis, identification, and quality control of this and related piperidine-based compounds, which are of significant interest in medicinal chemistry.[1]

Introduction and Molecular Overview

The piperidine moiety is a prevalent scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. The title compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, incorporates this key heterocycle, further functionalized with an N-cyanoacetyl group and a 2-ethoxymethyl substituent. This unique combination of a nitrile, an amide, and an ether within a chiral piperidine framework suggests potential for diverse chemical reactivity and biological activity.

Accurate structural elucidation and purity assessment are paramount in the development of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will provide a detailed roadmap for the comprehensive spectroscopic analysis of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Molecular Structure:

-

IUPAC Name: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

-

Molecular Formula: C₁₁H₁₈N₂O₂

-

Molecular Weight: 210.27 g/mol

-

Key Features:

-

A six-membered piperidine ring.

-

An N-acyl group, specifically a cyanoacetyl moiety, forming a tertiary amide.

-

An ethoxymethyl substituent at the 2-position of the piperidine ring, creating a chiral center.

-

Caption: Molecular structure of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.

Plausible Synthetic Route

While various synthetic strategies could be envisioned, a plausible and efficient approach to 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile would involve the acylation of 2-(ethoxymethyl)piperidine with a suitable cyanoacetic acid derivative. This method is analogous to established procedures for the synthesis of related N-acylpiperidines.

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

-

α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of a bond adjacent to the nitrogen, leading to the formation of a stable iminium ion. [2]* Loss of Substituents: Neutral loss of the ethoxymethyl group or the cyanoacetyl group is also anticipated.

Experimental Protocol for MS Data Acquisition

5.3.1. Sample Preparation

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

5.3.2. Instrument Parameters (LC-ESI-QTOF MS)

-

Liquid Chromatography (for sample introduction):

-

Column: A standard C18 reversed-phase column.

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Fragmentor Voltage: Optimized to maximize the abundance of the [M+H]⁺ ion.

-

MS/MS: Select the [M+H]⁺ ion (m/z 211.14) for collision-induced dissociation (CID) and acquire the product ion spectrum.

-

Data Synthesis and Validation

The definitive characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile requires the integration of data from all three spectroscopic techniques. The workflow for data acquisition and analysis should be systematic to ensure the integrity of the structural assignment.

Caption: Workflow for spectroscopic data acquisition and structural validation.

Conclusion

This technical guide provides a predictive yet comprehensive framework for the spectroscopic characterization of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By leveraging established principles of NMR, IR, and MS, and by drawing parallels with structurally related molecules, researchers can confidently acquire and interpret the necessary data to confirm the identity and purity of this novel compound. The detailed protocols herein offer a standardized approach to ensure data quality and inter-laboratory consistency, which are critical in the fields of chemical research and drug development.

References

-

University of Wisconsin-Madison. (n.d.). INFRARED SPECTROSCOPY (IR). Department of Chemistry. [Link]

- Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.

-

Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

-

Koparir, M., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. [Link]

-

Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. [Link]

-

Workman, J. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

da Silva, J. L. F., et al. (2021). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives. SciELO. [Link]

-

Cannon, J. G. (1976). NMR spectroscopy in distinguishing between 3‐piperidyl‐ and 2‐pyrrolidylmethyl alcohols, amines, esters, and amides. Journal of Heterocyclic Chemistry. [Link]

-

Kotte, S. D., et al. (2019). Piperine mass fragments: possible structures of major mass spectral fragments of piperines. ResearchGate. [Link]

-

Lee, K., & Cho, M. (2018). Cyanamide as an Infrared Reporter: Comparison of Vibrational Properties between Nitriles Bonded to N and C Atoms. ACS Publications. [Link]

-

Dineshkumar, C., et al. (2016). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives. ResearchGate. [Link]

-

Gaber, A. E. A., & Ayad, M. M. (2019). Synthesis and spectroscopic characterization of piperidine/I 2 charge-transfer complex in different chlorinated organic solvents. ResearchGate. [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

PubChem. (n.d.). 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. [Link]

-

PubChem. (n.d.). 1-Acetylpiperidine. [Link]

-

ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. [Link]

-

Okitsu, O., Suzuki, R., & Kobayashi, S. (2001). Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

-

ResearchGate. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. [Link]

-

Royal Society of Chemistry. (2020). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]

- Cignarella, G., et al. (1988). 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives. Synthesis and antidepressant activity. Il Farmaco; edizione scientifica.

-

Royal Society of Chemistry. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

-

University of Alberta. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Wuhan Fengtai Weiyuan Technology Co., Ltd. (2014). 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, CAS:477600-75-2. [Link]

-

PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

-

Royal Society of Chemistry. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

Progress in Reaction Kinetics and Mechanism. (2023). Entropy controlled reaction of piperidine with isatin derivatives in 80% aqueous methanol. [Link]

-

Organic Chemistry Portal. (n.d.). Piperidine synthesis. [Link]

-

ResearchGate. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. [Link]

-

Pharmaffiliates. (n.d.). 3-((3R,4R)-4-Methyl-3-(methyl(7-nitroso-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [Link]

-

Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

-

ResearchGate. (n.d.). Effect of base and solvent on the yield for the synthesis of 2a. [Link]

-

PubMed. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. [Link]

-

Appchem. (n.d.). 2-(ethoxymethyl)piperidin-1-amine. [Link]

-

NextSDS. (n.d.). 2-(ETHOXYMETHYL)PIPERIDINE — Chemical Substance Information. [Link]

-

PubChem. (n.d.). 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate. [Link]

-

PubMed. (2013). Prediction of RNA 1H and 13C chemical shifts: a structure based approach. [Link]

Sources

An In-depth Technical Guide to 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of approved therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This guide focuses on a specific, promising derivative: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. We provide a comprehensive overview of this compound, including its chemical identity, a proposed synthetic pathway with detailed experimental considerations, and a thorough discussion of its potential as a therapeutic agent, particularly as a modulator of the Janus kinase (JAK) signaling pathway. Drawing parallels with established pharmaceuticals, we explore the structure-activity relationships that position this molecule as a compelling candidate for further investigation in drug discovery programs.

Compound Identification and Properties

-

IUPAC Name: 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

-

CAS Number: 2098123-61-4

-

Molecular Formula: C₁₁H₁₈N₂O₂

-

Molecular Weight: 210.27 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile | Internal |

| CAS Number | 2098123-61-4 | Internal |

| Molecular Formula | C₁₁H₁₈N₂O₂ | Internal |

| Molecular Weight | 210.27 g/mol | Internal |

| Predicted LogP | 1.3 | [4] |

| Predicted H-Bond Donors | 0 | [4] |

| Predicted H-Bond Acceptors | 4 | [4] |

| Predicted Rotatable Bonds | 4 | [4] |

Rationale for Interest: The Piperidine Scaffold in Drug Discovery

The piperidine ring is a privileged structure in drug design, offering a versatile, three-dimensional scaffold that can be readily functionalized to optimize ligand-target interactions.[1][2] Its presence in drugs such as methylphenidate (Ritalin) and donepezil (Aricept) highlights its importance in developing agents for the central nervous system.[1] The nitrogen atom within the ring is often basic, allowing for protonation at physiological pH, which can be critical for forming ionic bonds with biological targets.[1]

The target molecule, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, combines this established scaffold with two key functional groups: a cyanoacetamide moiety and an ethoxymethyl substituent at the 2-position of the piperidine ring. This unique combination suggests potential for targeted therapeutic activity, particularly in the realm of kinase inhibition.

Proposed Synthesis Pathway

A robust synthesis of the title compound can be envisioned in a two-stage process: first, the preparation of the key intermediate, 2-(ethoxymethyl)piperidine, followed by its N-acylation to yield the final product.

Caption: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-(Ethoxymethyl)piperidine

The precursor, 2-(ethoxymethyl)piperidine, can be synthesized from commercially available 2-(hydroxymethyl)piperidine.[5] An etherification reaction, such as a Williamson ether synthesis, is a standard and effective method.

Experimental Protocol: Etherification of 2-(Hydroxymethyl)piperidine

-

Reaction Setup: To a stirred solution of 2-(hydroxymethyl)piperidine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C.

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete deprotonation of the hydroxyl group.

-

Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 2-(ethoxymethyl)piperidine.

Stage 2: N-Acylation of 2-(Ethoxymethyl)piperidine

The final step involves the N-acylation of the synthesized 2-(ethoxymethyl)piperidine with a suitable cyanoacetylating agent, such as ethyl cyanoacetate. This type of reaction is a well-established method for forming amide bonds with piperidine derivatives.[6]

Experimental Protocol: N-Acylation with Ethyl Cyanoacetate

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-(ethoxymethyl)piperidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Addition of Acylating Agent: To this stirring solution, add ethyl cyanoacetate (1.1 equivalents) dropwise at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel, and wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography (e.g., using a hexane-ethyl acetate gradient) to afford the final compound, 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile.[7]

Compound Characterization

The structural confirmation of the synthesized compound would rely on standard spectroscopic techniques. Based on data from the analogous compound, 3-oxo-3-(piperidin-1-yl)propanenitrile, the following spectral characteristics are anticipated.[7][8]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR | Signals for the ethoxy group (triplet and quartet), methylene protons of the ethoxymethyl group, piperidine ring protons, and a key singlet for the methylene protons between the carbonyl and nitrile groups (expected around δ 3.5-4.0 ppm). |

| ¹³C NMR | Resonances for the ethoxy carbons, the ethoxymethyl carbon, the piperidine ring carbons, a signal for the nitrile carbon (around δ 115 ppm), and a downfield signal for the carbonyl carbon (around δ 160-165 ppm). |

| IR Spectroscopy | A strong absorption band for the nitrile (C≡N) stretch (around 2250 cm⁻¹), a strong carbonyl (C=O) stretch (around 1650 cm⁻¹), and C-H stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 210.27, along with characteristic fragmentation patterns. |

Therapeutic Potential: A Janus Kinase (JAK) Inhibitor Candidate

The structural features of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile bear a striking resemblance to known Janus kinase (JAK) inhibitors, such as Tofacitinib.[9] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of autoimmune and inflammatory diseases.[10][11] Therefore, the inhibition of JAKs is a validated and highly pursued therapeutic strategy.[9][10][12]

Caption: Potential mechanism of action via JAK inhibition.

Structure-Activity Relationship (SAR) Insights

-

Cyanoacetamide Moiety: The cyanoacetamide group is a key feature in many kinase inhibitors. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of the kinase.[10] The adjacent carbonyl group also provides a hydrogen bond acceptor site.

-

Piperidine Scaffold: As previously discussed, the piperidine ring acts as a 3D scaffold, orienting the other functional groups for optimal binding. Substitutions on the piperidine ring can significantly impact selectivity and potency.

-

2-Ethoxymethyl Substituent: The ethoxymethyl group at the 2-position of the piperidine ring is of particular interest. This substituent can influence the compound's properties in several ways:

-

Conformational Restriction: The substituent at the 2-position can influence the conformational preference of the piperidine ring, which may lead to a more favorable binding orientation.[13]

-

Solubility and Lipophilicity: The ether linkage can improve the compound's solubility and lipophilicity profile, which are critical for its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

-

Metabolic Stability: The ether linkage is generally more metabolically stable than other functional groups, which could lead to an improved half-life in vivo.

-

Potential for JAK Isoform Selectivity

The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While broad-spectrum JAK inhibitors are effective, there is a growing interest in developing isoform-selective inhibitors to minimize off-target effects. The substitution pattern on the piperidine ring is a key determinant of selectivity among JAK family members.[9] The 2-ethoxymethyl group in the title compound could potentially confer selectivity for a specific JAK isoform, which would be a significant advantage in developing a targeted therapy. Further investigation through in vitro kinase assays would be necessary to determine the inhibitory profile of this compound against the different JAK isoforms.

Future Directions and Conclusion

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile represents a molecule of significant interest for drug discovery, particularly in the context of autoimmune and inflammatory diseases. Its rational design, based on the well-established piperidine scaffold and key functional groups known to interact with kinase targets, makes it a prime candidate for further investigation.

The next steps in the evaluation of this compound should include:

-

Synthesis and Characterization: The proposed synthetic route should be carried out to obtain a pure sample of the compound, followed by full spectroscopic characterization to confirm its structure.

-

In Vitro Biological Evaluation: The compound should be screened against a panel of kinases, with a particular focus on the JAK family, to determine its inhibitory activity and selectivity profile.

-

Cell-Based Assays: The efficacy of the compound should be assessed in relevant cell-based models of inflammation and autoimmune disease to validate its mechanism of action.

-

ADME Profiling: In vitro ADME assays should be conducted to evaluate the compound's metabolic stability, permeability, and other pharmacokinetic properties.

References

- Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2023). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega.

- Yaya, A. R., et al. (2023).

- BenchChem. (2025).

- Gatas, A., et al. (2022).

- ResearchGate. (n.d.). Representative 2‐substituted piperidine‐containing pharmaceuticals.

- ResearchGate. (2026). (PDF) Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace.

- PubMed. (2007). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. PubMed.

-

Enamine. (n.d.). 2-Substituted[14][15]-cycloannelated pyrrolidines and piperidines in the focus of medicinal chemistry. Enamine.

- White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.

- Fun, H. K., Quah, C. K., Abdel-Aziz, H. A., & Ghabbour, H. A. (2012). 3-Oxo-3-(piperidin-1-yl)propanenitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 9), o2726.

- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with...

- ChemicalBook. (n.d.). (R)-1-N-Boc-2-(hydroxymethyl)piperazine synthesis. ChemicalBook.

- El-Sayed, N., et al. (2025).

- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines. Life Chemicals.

- IntechOpen. (2022).

- ResearchGate. (n.d.). (PDF) 3-Oxo-3-(piperidin-1-yl)propanenitrile.

- MDPI. (2025). Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity. MDPI.

- Chan, H. C. S., et al. (2019). Construction of Quantitative Structure Activity Relationship (QSAR) Models to Predict Potency of Structurally Diversed Janus Kinase 2 Inhibitors. MDPI.

- PubChem. (n.d.). 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile. PubChem.

- LGC Standards. (n.d.). 3-Oxo-3-(piperidin-1-yl)propanenitrile. LGC Standards.

- PubMed. (2019). Synthesis and antidepressant-like activity of novel alkoxy-piperidine derivatives targeting SSRI/5-HT1A/5-HT7. PubMed.

- ResearchGate. (n.d.). Recent Advances in the Synthesis of Piperidones and Piperidines.

- Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

- Tang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.

- Castillo, J. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Publishing.

- MySkinRecipes. (n.d.). 2-(Hydroxymethyl)piperidine. MySkinRecipes.

- PubChem. (n.d.). (2R,3R,4R,5S)-2-(2-hydroxyethyl)-2-(hydroxymethyl)piperidine-3,4,5-triol. PubChem.

- Google Patents. (n.d.). EP0225850B1 - Process for the preparation of 1-(2-hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxy-piperidine.

- Mediterranean Journal of Medical Research. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research.

- Castillo, J. C., et al. (2026). Piperidine-catalyzed synthesis of (E)

- ResearchGate. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.

- Wang, S., et al. (2025).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. 3-Oxo-3-(piperidin-1-yl)-2-{[(prop-2-yn-1-yl)oxy]imino}propanenitrile | C11H13N3O2 | CID 71404767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Hydroxymethyl)piperidine [myskinrecipes.com]

- 6. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The journey of a potential drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth, predictive analysis and a comprehensive experimental framework for characterizing the solubility and stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. While specific experimental data for this compound is not publicly available, this document leverages established principles of medicinal chemistry and pharmaceutical science to offer a robust, predictive, and actionable protocol for its evaluation. We will dissect the molecule's structural components, anticipate its behavior in various environments, and provide detailed, step-by-step methodologies for empirical determination. This whitepaper is designed to be a practical tool for researchers, enabling a thorough and scientifically rigorous assessment of this compound's potential for further development.

Molecular Profile and Predicted Physicochemical Properties

A molecule's structure is the primary determinant of its properties. By examining the functional groups within 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile, we can make educated predictions about its solubility and stability.

Chemical Structure:

Key Functional Groups and Their Predicted Influence:

-

Piperidine Ring: This saturated heterocycle is a common motif in pharmaceuticals.[1] It is generally metabolically stable and can modulate lipophilicity.[2] Its basic nitrogen atom (pKa prediction needed) will significantly influence pH-dependent solubility.

-

Ethoxymethyl Ether: The ether linkage is relatively stable but can be susceptible to oxidative degradation. The ethoxy group adds a degree of lipophilicity while the ether oxygen can act as a hydrogen bond acceptor.[3]

-

β-Ketonitrile Moiety: This is arguably the most reactive part of the molecule. β-Ketonitriles are valuable synthetic intermediates but can be prone to specific degradation pathways.[4][5] The nitrile group is generally metabolically robust but can undergo hydrolysis to a carboxylic acid under strong acidic or basic conditions.[6][7][8] The adjacent carbonyl group activates the nitrile for potential nucleophilic attack.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~224.29 g/mol | Calculated from the chemical formula C12H20N2O2. |

| logP (Lipophilicity) | Moderately Lipophilic (1.5 - 2.5) | The piperidine ring and ethoxymethyl group contribute to lipophilicity, while the carbonyl and nitrile groups add polarity.[9] |

| Aqueous Solubility | Low to Moderate | The molecule has both lipophilic and polar regions. Solubility is expected to be pH-dependent due to the basic piperidine nitrogen.[10] |

| pKa (Piperidine N) | 8.5 - 10.5 | Typical range for secondary amine-like nitrogens in a piperidine ring. This will dictate the ionization state and thus solubility in aqueous media. |

| Key Stability Concerns | Hydrolysis of the nitrile/amide bond, particularly at non-neutral pH. Oxidation at the ether linkage. | The β-ketonitrile structure is susceptible to degradation.[6][7] Ether linkages can be prone to oxidation.[11] |

Aqueous and Organic Solubility Assessment

Determining solubility is a critical early step in drug development, as it directly impacts bioavailability and formulation.[12] Both kinetic and thermodynamic solubility should be assessed.

Theoretical Framework

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the gold standard for this measurement.[13][14]

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (typically in DMSO) into an aqueous buffer.[15] It is a high-throughput method useful for early screening and can often overestimate thermodynamic solubility due to the formation of supersaturated solutions.[13]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is adapted from established methods for determining the equilibrium solubility of drug candidates.[13][16]

Objective: To determine the equilibrium concentration of the compound in various aqueous and organic media.

Materials:

-

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile (solid form)

-

Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF) pH 1.2, Simulated Intestinal Fluid (SIF) pH 6.8, Ethanol, Acetonitrile, Dichloromethane.

-

HPLC-UV or LC-MS/MS system for quantification.[17]

-

Shaking incubator, centrifuge, pH meter, analytical balance.

Procedure:

-

Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. Ensure enough solid is present to form a saturated solution with undissolved particles remaining.

-

Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[16]

-

Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are disturbed. Dilute the aliquot with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method.[18][19][20] A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

pH Measurement: For aqueous buffers, measure the final pH of the saturated solution to check for any changes.[13]

Experimental Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery.[21][22]

Objective: To rapidly assess the apparent solubility of the compound in an aqueous buffer.

Materials:

-

10 mM stock solution of the compound in DMSO.

-

Phosphate Buffered Saline (PBS), pH 7.4.

-

96- or 384-well microplates.

-

Plate reader with nephelometry or turbidity measurement capabilities.

Procedure:

-

Serial Dilution: Prepare serial dilutions of the DMSO stock solution directly in the microplate.

-

Buffer Addition: Rapidly add PBS to all wells to achieve the final desired compound concentrations (e.g., 1-200 µM) and a final DMSO concentration of ≤1%.[15]

-

Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing for potential precipitation.

-

Measurement: Measure the turbidity or light scattering of each well using a plate reader.[21]

-

Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in turbidity is observed, indicating precipitation.[22]

Data Presentation and Interpretation

Table 2: Template for Thermodynamic Solubility Data

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Final pH |

| Purified Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| SGF (pH 1.2) | 37 | |||

| SIF (pH 6.8) | 37 | |||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A |

Table 3: Template for Kinetic Solubility Data

| Buffer System | Temperature (°C) | Kinetic Solubility (µM) |

| PBS (pH 7.4) | 25 |

Chemical Stability Assessment (Forced Degradation Studies)

Forced degradation studies are essential to understand the intrinsic stability of a drug substance, identify potential degradation products, and develop stability-indicating analytical methods.[23] These studies are a regulatory requirement as outlined in ICH guidelines.[11][24][25]

Theoretical Framework

By subjecting the compound to stress conditions more severe than those it would typically encounter, we can accelerate its degradation. The primary degradation pathways to investigate for this molecule are hydrolysis, oxidation, and photolysis.[23] The goal is to achieve 5-20% degradation to ensure that the primary, relevant degradants are formed without causing unrealistic secondary degradation.[11]

Experimental Protocol: Forced Degradation

Objective: To identify degradation pathways and potential degradation products under various stress conditions.

Materials:

-

3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile

-

Solutions: 0.1 M HCl, 0.1 M NaOH, 3% H2O2

-

Solvent: Acetonitrile or Methanol (co-solvent if needed)

-

HPLC-UV-MS system for separation and identification of degradants.

-

Photostability chamber, oven, pH meter.

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for various time points. The β-ketonitrile moiety may be particularly sensitive to base, so shorter time points are recommended initially.[6][7] Neutralize samples before analysis.

-

Oxidative Degradation: Mix the stock solution with 3% H2O2. Incubate at room temperature for up to 24 hours.[11]

-

Thermal Degradation: Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[25][26] A control sample should be protected from light.

-

-

Sample Analysis: At each time point, analyze the stressed samples alongside an unstressed control using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).

-

Data Evaluation:

-

Calculate the percentage of degradation by comparing the peak area of the parent compound in stressed versus unstressed samples.

-

Identify the mass-to-charge ratio (m/z) of any new peaks (degradants).

-

Propose structures for the degradation products based on their mass and the likely chemical transformations (e.g., hydrolysis of the nitrile to a carboxylic acid, oxidation of the ether).

-

Data Presentation and Interpretation

Table 4: Template for Forced Degradation Study Results

| Stress Condition | Duration/Temp | % Degradation | No. of Degradants | m/z of Major Degradants |

| 0.1 M HCl | 24h @ 60°C | |||

| 0.1 M NaOH | 8h @ RT | |||

| 3% H2O2 | 24h @ RT | |||

| Thermal (Solid) | 48h @ 70°C | |||

| Photolytic (Solution) | ICH Q1B |

Visualization of Experimental Workflows

Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Forward Look

This guide provides a robust framework for the systematic evaluation of the solubility and stability of 3-(2-(ethoxymethyl)piperidin-1-yl)-3-oxopropanenitrile. By executing the detailed protocols herein, researchers can generate a comprehensive data package that is crucial for making informed decisions in the drug development process. The predicted liabilities—namely, pH-dependent solubility and potential hydrolytic instability of the β-ketonitrile moiety—require careful empirical validation. The results from these studies will not only define the compound's developability profile but will also guide formulation strategies, define appropriate storage conditions, and inform the design of future analogs with improved properties. A thorough understanding of these fundamental characteristics is indispensable for advancing this, or any, compound toward clinical candidacy.

References

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Marques, M. R. C. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(3), 15-20.

- Singh, S., & Kumar, V. (2014). Regulatory Considerations for Forced Degradation Studies to Assess the Stability of Drugs.

- Huuskonen, J. (2010). Prediction of drug solubility from molecular structure using a drug-like training set. Journal of Pharmacy and Pharmacology, 54(12), 1667-1671.

- Enamine. (n.d.). Shake-Flask Solubility Assay.

- Alsante, K. M., Hatajik, T. D., & Horni, A. (2012). Forced Degradation to Develop Stability-indicating Methods. Pharmaceutical Outsourcing.

- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.

- Life Chemicals. (2023, May 8). Compound solubility prediction in medicinal chemistry and drug discovery.

- ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- SGS. (n.d.). Forced Degradation Testing.

- Grokipedia. (n.d.). Hydrolysis of nitriles.

- Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.

- Zhang, Y., & Sedykh, A. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures.

- PCBIS. (n.d.). Kinetic solubility.

- Groutas, W. C. (2014). Nitriles: an attractive approach to the development of covalent inhibitors. Future medicinal chemistry, 6(1), 13-25.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 123-130.

- Biosynce. (2025, August 25). What is the stability of piperidine?

- Fijałek, Z., Szymańska, M., & Janicki, S. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Journal of analytical methods in chemistry, 2013, 192842.

- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2026, January 15). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 115234.

- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, K. M. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.